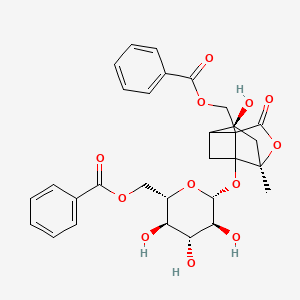

Benzoylalbiflorin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzoylalbiflorin is a monoterpenoid isolated from Paeonia lactiflora, a traditional Chinese medicine . It has been used for the research of rheumatoid arthritis, to alleviate inflammation, amenorrhea, epistaxis, abdominal pain, and other symptoms .

Synthesis Analysis

A liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed to determine Benzoylpaeoniflorin in rat plasma distinguishing with a monoterpene isomer, this compound . The method showed a linear response from 1 to 1000 ng/mL .Molecular Structure Analysis

This compound has a molecular formula of C30H32O12 . It contains 79 bonds in total, including 47 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 5 six-membered rings, 2 seven-membered rings, 1 nine-membered ring, 1 aliphatic ester, 2 aromatic esters, and 4 hydroxyl groups .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 584.57 . It can be dissolved in DMSO, Pyridine, Methanol, Ethanol, etc .科学的研究の応用

1. Pharmacokinetics and Metabolism

Benzoylalbiflorin has been the subject of pharmacokinetic studies, particularly focusing on its determination in biological samples like rat plasma. For instance, Zhou and Wang (2017) developed a rapid, selective, and sensitive LC-MS/MS method to determine this compound in rat plasma. This method displayed linearity from 1 to 1000 ng/mL and was successfully applied to pharmacokinetic studies in rats (Zhou & Wang, 2017).

2. Osteoblastic Cell Differentiation

A study by Yen et al. (2007) on compounds isolated from the roots of Paeonia lactiflora identified 6’-O-benzoylalbiflorin as one of the compounds that significantly increased alkaline phosphatase activity and nodules mineralization in osteoblastic MC3T3-E1 cells, indicating a potential application in bone formation and osteoporosis prevention (Yen et al., 2007).

3. Antidepressant Mechanism via Gut-Brain Axis

Zhao et al. (2018) investigated the antidepressant mechanism of albiflorin, a compound closely related to this compound. The study found that gut microbiota transformed albiflorin to benzoic acid, which could cross the blood-brain barrier and act as an antidepressant by inhibiting D-amino acid oxidase in the brain. This reveals a potential gut-brain dialogue mechanism for the treatment of depression, which could be relevant for this compound as well (Zhao et al., 2018).

4. Analytical Techniques for this compound and Derivatives

Li et al. (2007) conducted research on the analysis of sodium adduct paeoniflorin, albiflorin, and their derivatives, including this compound. The study used (+)ESI-MSn and DFT calculations to understand the unique dehydration phenomenon of this compound compared with benzoylpaeoniflorin. This research provides insights into advanced analytical methods for studying this compound (Li et al., 2007).

作用機序

Target of Action

It’s known that monoterpenoids from radix paeoniae alba, including benzoylalbiflorin, have shown to suppress the production of pro-inflammatory cytokines in lipopolysaccharides (lps)-stimulated raw 2647 cells .

Mode of Action

this compound’s mode of action is closely related to its anti-inflammatory activities. It has been found to suppress the LPS-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α)

Biochemical Pathways

this compound affects several biochemical pathways. It has been found to down-regulate the mRNA and protein expression level of inducible nitric oxide synthase (iNOS) in LPS-stimulated RAW 264.7 cells . The mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/AKT, and nuclear factor κB (NF-κB) signaling pathways are involved in mediating the role of this compound in suppressing the expression and production of pro-inflammatory cytokines .

Pharmacokinetics

Studies on similar monoterpenoids suggest that they have low bioavailability due to poor permeation, p-glycoprotein mediated efflux, and hydrolytic degradation in the intestine .

Result of Action

The result of this compound’s action is primarily the suppression of inflammation. It achieves this by inhibiting the production of pro-inflammatory cytokines and down-regulating the expression of iNOS . This leads to a reduction in the inflammatory response.

Safety and Hazards

特性

IUPAC Name |

[(2S,3R,4R,5S,6R)-6-[[(4S,6R)-9-(benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O12/c1-28-13-19(31)18-12-30(28,29(18,27(37)42-28)15-39-25(36)17-10-6-3-7-11-17)41-26-23(34)22(33)21(32)20(40-26)14-38-24(35)16-8-4-2-5-9-16/h2-11,18-23,26,31-34H,12-15H2,1H3/t18?,19-,20-,21-,22+,23-,26+,28+,29?,30?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQGREQIJCCKHT-YWOOIFBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H](C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)COC(=O)C6=CC=CC=C6)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one](/img/structure/B2991037.png)

![6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2991038.png)

![Ethyl hexahydrospiro[cyclopentane-1,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2991040.png)

![N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B2991050.png)

![tert-butyl 4-{4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2991054.png)

![8-[(dibenzylamino)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2991058.png)

![1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B2991060.png)